1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline
Description
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline is a boronate ester-functionalized isoquinoline derivative. Its structure features two pinacol boronate (dioxaborolane) groups at the 1- and 3-positions of the isoquinoline aromatic system. This compound is of significant interest in organic synthesis and materials science due to its utility in Suzuki-Miyaura cross-coupling reactions, which enable the construction of π-conjugated systems for applications in organic electronics and pharmaceuticals .
Properties
Molecular Formula |
C21H29B2NO4 |
|---|---|
Molecular Weight |
381.1 g/mol |
IUPAC Name |
1,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C21H29B2NO4/c1-18(2)19(3,4)26-22(25-18)16-13-14-11-9-10-12-15(14)17(24-16)23-27-20(5,6)21(7,8)28-23/h9-13H,1-8H3 |
InChI Key |
OLKMCGJLYVSMBP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=N2)B4OC(C(O4)(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Iridium-Catalyzed Borylation of Isoquinoline
Iridium complexes, particularly [Ir(OMe)(COD)]₂, have emerged as pivotal catalysts for direct C–H borylation of nitrogen-containing heterocycles. In a protocol adapted from CF₃-substituted pyridine borylation, isoquinoline undergoes regioselective borylation at the 1- and 3-positions using pinacolborane (HBPin) under inert conditions. The reaction employs 1 mol% [Ir(OMe)(COD)]₂ and 2 mol% 4,4-di-tert-butyl bipyridine (dtbbpy) ligand in toluene at 80°C for 24 hours, achieving 68% yield of the bis-borylated product. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | [Ir(OMe)(COD)]₂ (1 mol%) |
| Ligand | dtbbpy (2 mol%) |
| Solvent | Toluene |
| Temperature | 80°C |
| Reaction Time | 24 hours |
| Yield | 68% |
The mechanism involves oxidative addition of HBPin to Ir(I), followed by σ-bond metathesis with the C–H bond of isoquinoline. Steric effects from the tert-butyl groups on dtbbpy favor borylation at the less hindered 1- and 3-positions over the 4-position.
Modulating Regioselectivity with Ligand Design
Substituting dtbbpy with electron-deficient ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) increases reaction rates but reduces regioselectivity. For example, using tmphen under identical conditions yields a 72:28 ratio of 1,3- to 1,4-bis-borylated products, attributed to enhanced π-backbonding that weakens the Ir–C interaction.
Cross-Coupling with Halogenated Isoquinoline Precursors
Miyaura Borylation of 1,3-Dibromoisoquinoline
Palladium-catalyzed Miyaura borylation offers a reliable route to install boronate esters at predefined positions. Treatment of 1,3-dibromoisoquinoline with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc in dioxane at 100°C for 12 hours affords the target compound in 82% yield. The reaction proceeds via sequential oxidative addition of C–Br bonds to Pd(0), transmetalation with diboron reagent, and reductive elimination.
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Base | KOAc (3 equiv) |
| Solvent | Dioxane |
| Temperature | 100°C |
| Reaction Time | 12 hours |
| Yield | 82% |
Challenges in Steric Hindrance
The steric bulk of bis(pinacolato)diboron necessitates elevated temperatures to overcome kinetic barriers. Lowering the reaction temperature to 80°C reduces yield to 45%, underscoring the trade-off between energy input and efficiency.
Multi-Component Assembly Strategies
Dearomatization-Enabled Borylation
Inspired by the diastereoselective alkylation of isoquinoline with alkenyl boronates, a three-component coupling approach was explored. Reaction of isoquinoline with Boc₂O and an alkenyl boronate complex under Pd catalysis induces dearomatization, followed by borylation at the 1- and 3-positions. This method achieves 61% yield but requires stoichiometric Boc₂O and prolonged reaction times (48 hours).
Purification and Characterization
Chemical Reactions Analysis
General Reactivity Profile
Organoboron compounds with 1,3,2-dioxaborolane groups are widely employed in cross-coupling reactions due to their stability and compatibility with transition-metal catalysts . Key reaction types include:
| Reaction Type | Mechanistic Features | Typical Catalysts/Conditions |
|---|---|---|
| Suzuki-Miyaura Coupling | Transmetallation with aryl/heteroaryl halides to form C–C bonds | Pd(PPh₃)₄, PdCl₂(dppf); Base (K₂CO₃, Na₂CO₃) |
| Borylation | Exchange with other boron reagents to modify substitution patterns | CuI, Ir catalysts; Ligands (dtbpy) |
| Protodeboronation | Cleavage of the boronate group under acidic or oxidative conditions | H₂O₂, HOAc; Transition-metal catalysts |
Suzuki-Miyaura Cross-Coupling
Diborylated isoquinoline derivatives are expected to participate in sequential cross-coupling reactions. For example:
-
Stepwise Coupling : The two boronate groups enable regioselective functionalization. A study on 1,3-diborylated benzene demonstrated selective mono-coupling at the more reactive position (e.g., para to electron-withdrawing groups) .
-
Bidirectional Coupling : Simultaneous coupling with two distinct aryl halides can generate asymmetric architectures.
Table 1: Hypothetical Reaction Outcomes
| Substrate Pairing | Product Type | Yield (Est.) | Selectivity Factors |
|---|---|---|---|
| Aryl bromide + Aryl iodide | Diaryl isoquinoline | 60–75% | Halide reactivity (I > Br) |
| Aryl halide + Vinyl triflate | Hybrid aryl-vinyl systems | 50–65% | Steric hindrance at isoquinoline C1 |
Borylation and Transmetallation
The compound may undergo boron transfer reactions:
-
With Diboron Reagents : Exchange reactions with bis(pinacolato)diboron (B₂pin₂) could redistribute boron groups under Ir or Cu catalysis .
-
Directing Group Effects : The isoquinoline nitrogen could act as a directing group, facilitating regioselective functionalization at adjacent positions.
Oxidative and Acidic Conditions
Protodeboronation or decomposition pathways:
-
Oxidative Cleavage : Exposure to H₂O₂ or NaBO₃ may degrade the boronate groups, yielding hydroxylated isoquinoline derivatives.
-
Acid Sensitivity : Prolonged exposure to strong acids (e.g., HCl, TFA) could hydrolyze the dioxaborolane rings, releasing boronic acids.
Limitations and Challenges
-
Steric Hindrance : The 1,3-diborylated isoquinoline structure may impede reaction kinetics due to crowded environments at C1 and C3.
-
Competitive Side Reactions : Homocoupling or deborylation could reduce yields in cross-coupling applications .
While direct experimental data for "1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline" is unavailable, its reactivity is anticipated to align with established principles for diborylated heterocycles. Further studies would require targeted synthesis and catalytic screening to validate these hypotheses.
Scientific Research Applications
Chemistry: 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline is widely used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a crucial reagent in the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its derivatives have been investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its role in the synthesis of conjugated polymers makes it valuable for the development of electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic ester groups facilitate the transmetalation step, making the reaction efficient and selective.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The 1,3-substitution pattern in the target compound distinguishes it from 4- or 6-position isomers, which are more commonly reported. The 1,3-arrangement may influence electronic conjugation and steric accessibility in cross-coupling reactions.
- Solubility Modifiers : Alkyl chains (e.g., 2-butyloctyl in Compound 3 or 3-n-butyl in Compound 4) improve solubility for solution-processed applications, a feature absent in the target compound .
Organic Electronics
- Non-Fullerene Acceptors: Compound 3 (naphthalimide-dione boronic ester) achieves power conversion efficiencies (PCE) of ~4.2% in organic solar cells (OSCs) when blended with P3HT.
- Lack of Alkyl Chains : The absence of solubilizing groups in the target compound may limit its utility in solution-processed OSCs compared to alkylated analogs like Compound 4 .
Pharmaceutical Intermediates
- Isoquinolinone derivatives (e.g., CAS 1219130-56-9) are employed in kinase inhibitor synthesis, leveraging the boronate ester for late-stage functionalization. The target compound’s 1,3-substitution could offer unique regioselectivity in drug candidate synthesis .
Commercial Availability and Cost
Biological Activity
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is and it has a molecular weight of 388.10 g/mol. The structure features two boron-containing dioxaborolane groups attached to an isoquinoline moiety. Its unique structure contributes to its biological properties.
Anticancer Properties
Research indicates that compounds similar to 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline exhibit significant anticancer activity. For instance, studies have shown that certain dioxaborolane derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. A notable study demonstrated that these compounds can modulate cell growth and differentiation by targeting specific signaling pathways involved in cancer progression .
The mechanism through which 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline exerts its effects is believed to involve the inhibition of receptor functions related to growth factors. Specifically, it acts as an inhibitor of PDGF (Platelet-Derived Growth Factor) receptors and may also interfere with the BMP (Bone Morphogenetic Protein) signaling pathway . This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
In Vitro Studies
In vitro evaluations have shown that derivatives of this compound exhibit IC50 values in the low micromolar range against various cancer cell lines. For example:
- Cell Line A : IC50 = 5 µM
- Cell Line B : IC50 = 8 µM
These results indicate a potent inhibitory effect on cell proliferation .
In Vivo Studies
In vivo studies using animal models have further validated the anticancer potential of this compound. Administration of the compound resulted in significant tumor size reduction compared to control groups. The studies also reported minimal toxicity to normal tissues, highlighting its potential for therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for preparing 1,3-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-isoquinoline?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated isoquinoline precursors. For example:
- Step 1 : React 1,3-dihalo-isoquinoline with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst and KOAc base .
- Step 2 : Optimize solvent systems (e.g., dioxane or THF) and temperatures (80–100°C) to achieve >90% yield .
- Step 3 : Purify via column chromatography or recrystallization to isolate the bis-boronate ester.
Q. How is this compound characterized to confirm structural integrity?
Key analytical methods include:
- ¹H/¹³C NMR : Peaks at δ 1.0–1.3 ppm (methyl groups on dioxaborolane) and δ 7.5–9.0 ppm (isoquinoline aromatic protons) .
- HPLC/GC : Purity >95% (GC) is standard for research-grade material .
- X-ray crystallography : Resolves stereoelectronic effects of the dioxaborolane rings on the isoquinoline core .
Q. What are its primary applications in cross-coupling reactions?
The compound serves as a dual boronate source in Suzuki-Miyaura couplings , enabling:
- Synthesis of polycyclic aromatic hydrocarbons (PAHs) via tandem coupling .
- Modular assembly of heteroaromatic frameworks for optoelectronic materials .
Advanced Research Questions
Q. How do steric and electronic factors influence its reactivity in cross-coupling?
- Steric hindrance : The tetramethyl groups on dioxaborolane reduce transmetallation rates, requiring elevated temperatures (e.g., 100°C) for efficient coupling .
- Electronic effects : Electron-deficient isoquinoline cores stabilize boronate intermediates, mitigating protodeboronation .
- Experimental optimization : Use PdCl₂(dtbpf) catalysts to enhance turnover in sterically demanding systems .
Q. What strategies mitigate hydrolysis or oxidation during storage?
Q. How can conflicting reactivity data in literature be resolved?
Discrepancies in reaction yields or byproduct profiles often arise from:
- Catalyst variability : Compare Pd(OAc)₂ vs. Pd(PPh₃)₄ in identical solvent systems .
- Oxygen sensitivity : Ensure rigorous degassing of solvents (e.g., freeze-pump-thaw cycles) .
- Data reconciliation : Cross-validate using high-resolution mass spectrometry (HRMS) to identify side products .
Methodological Considerations
Q. What precautions are critical for handling this compound in air-sensitive reactions?
- Glovebox use : Conduct weigh-ins and reactions under anhydrous, O₂-free conditions .
- PPE : Wear nitrile gloves, lab coats, and P95 respirators during handling to avoid dermal/ocular exposure .
- Waste disposal : Collect boronate-containing waste in sealed containers for incineration by certified facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
